6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
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Overview
Description
6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its broad substrate scope, good functional group tolerance, and high yields. The use of microwave irradiation helps in reducing unwanted byproducts and eliminates the need for hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of various oxides.
Reduction: Conversion to 6-amino-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium.
Substitution: Formation of 6-iodo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium.
Scientific Research Applications
6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but lacks the nitrophenyl group.
6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a different functional group at the 3-position.
Uniqueness
6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium is unique due to the presence of both the bromine and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN4O3/c13-9-3-6-11-14-12(16(18)15(11)7-9)8-1-4-10(5-2-8)17(19)20/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXVTOIVVHSZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Br)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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